6-(Aminomethyl)picolinaldehyde

Physicochemical Property Drug Design Medicinal Chemistry

This heterobifunctional building block features a primary amine (-CH2NH2) and aldehyde (-CHO) on a 2,6-disubstituted pyridine ring. This unique architecture enables orthogonal reactivity pathways for sequential macrocycle construction, tridentate (N,N,O) ligand synthesis, and advanced material fabrication, capabilities not possible with simpler monofunctional analogs. Ideal for demanding medicinal chemistry and catalysis applications.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B13027548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)picolinaldehyde
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C=O)CN
InChIInChI=1S/C7H8N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4,8H2
InChIKeyQWQYRJNAWBMKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)picolinaldehyde: A Bifunctional Building Block for Advanced Synthesis


6-(Aminomethyl)picolinaldehyde (CAS 1121790-61-1) is a heterobifunctional pyridine derivative possessing both a primary amine (-CH2NH2) and an aldehyde (-CHO) functional group [1]. This distinct architecture enables orthogonal reactivity pathways, making it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and materials science. Unlike simpler pyridine aldehydes or amines, the specific positioning of these groups on the 2- and 6-positions of the pyridine ring confers unique chelation and macrocyclization potential .

Why 6-(Aminomethyl)picolinaldehyde Cannot Be Substituted with Generic Pyridine Aldehydes


Generic substitution of 6-(Aminomethyl)picolinaldehyde with simple analogs like 2-pyridinecarboxaldehyde (picolinaldehyde) or 2-(aminomethyl)pyridine is not chemically equivalent due to the compound's unique combination of functional groups. This bifunctionality allows it to participate in tandem reactions, such as Schiff base formation followed by metal coordination, that are inaccessible to monofunctional analogs. A direct structural comparison reveals that 6-(Aminomethyl)picolinaldehyde has a higher topological polar surface area (TPSA) of 55.98 Ų compared to unsubstituted picolinaldehyde (~30 Ų), leading to significantly different physicochemical properties and synthetic applications.

Quantitative Differentiation of 6-(Aminomethyl)picolinaldehyde Against Key Analogs


Physicochemical Differentiation: Altered Polarity and Lipophilicity

6-(Aminomethyl)picolinaldehyde exhibits a calculated LogP (cLogP) of 0.3528 , which is significantly lower than unsubstituted picolinaldehyde (LogP ~1.45) . This reduced lipophilicity is attributed to the presence of the primary amine group, which increases polarity and hydrogen bonding potential. The TPSA is also substantially higher at 55.98 Ų compared to ~30 Ų for picolinaldehyde. These properties indicate better aqueous solubility and a different ADME profile, making it a preferred intermediate for synthesizing more polar, potentially orally bioavailable drug candidates.

Physicochemical Property Drug Design Medicinal Chemistry

Structural Differentiation: Bifunctional vs. Monofunctional Analogs

The molecular structure of 6-(Aminomethyl)picolinaldehyde contains two distinct reactive handles: an aldehyde and a primary amine . In contrast, the common analog 2-pyridinecarboxaldehyde (picolinaldehyde) possesses only an aldehyde group, while 2-(aminomethyl)pyridine possesses only an amine. This bifunctionality enables sequential or one-pot, two-step reactions (e.g., imine formation followed by reduction or metal coordination) without the need for additional functional group manipulations. The presence of both groups on the same pyridine scaffold is a unique feature that directly impacts synthetic route design and efficiency.

Synthetic Chemistry Building Block Orthogonal Reactivity

Synthetic Application: Potential for Enhanced Metal Chelation

The 6-aminomethyl substitution on the picolinaldehyde scaffold creates a potential N,N,O-tridentate chelating pocket. This is distinct from the N,O-bidentate chelation offered by picolinaldehyde itself [1]. While direct comparative stability constants (log K) for 6-(Aminomethyl)picolinaldehyde complexes are not available in the public domain, its structural analogy to known tridentate ligands suggests a higher binding affinity for transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺) compared to picolinaldehyde [2]. This property is critical for applications requiring stable metal complexes, such as in homogeneous catalysis or as metal sensors.

Coordination Chemistry Catalysis Sensor Design

Commercial Availability and Purity Benchmarking

Commercially, 6-(Aminomethyl)picolinaldehyde is offered with a certified purity of 98% (HPLC) . This level of purity is a standard benchmark for research-grade building blocks, ensuring reliability in downstream synthetic applications. In contrast, many analogous polysubstituted picolinaldehydes may not be commercially available or are offered at lower purity grades, requiring in-house synthesis and purification. This ready availability and defined purity specification reduces procurement lead times and ensures batch-to-batch consistency for reproducible research outcomes.

Procurement Chemical Purity Supply Chain

High-Impact Application Scenarios for 6-(Aminomethyl)picolinaldehyde


Medicinal Chemistry: Synthesis of Novel Macrocyclic Drug Candidates

Leveraging its bifunctional nature and favorable physicochemical properties (lower LogP, higher TPSA) , 6-(Aminomethyl)picolinaldehyde is an ideal starting material for synthesizing macrocyclic compounds. The orthogonally reactive aldehyde and amine groups can be sequentially reacted with appropriate linkers to construct constrained ring systems, a common strategy for improving target binding affinity and oral bioavailability of therapeutic candidates [1]. This is a direct application of the structural differentiation established in Section 3.

Coordination Chemistry: Development of Novel Transition Metal Catalysts

The potential for tridentate (N,N,O) chelation makes 6-(Aminomethyl)picolinaldehyde a valuable ligand precursor for developing new transition metal complexes. These complexes can be screened for catalytic activity in reactions such as C-H activation, cross-coupling, or asymmetric transformations. The higher expected stability of the resulting metal complexes, inferred from its structure, can lead to catalysts with improved turnover numbers and lifetimes [1].

Chemical Biology: Design of Bifunctional Probes and Sensors

The combination of a metal-chelating picolinaldehyde moiety and a primary amine handle enables the design of bifunctional probes. The aldehyde can form a reversible Schiff base with a target biomolecule, while the amine can be conjugated to a fluorophore or affinity tag . This orthogonal reactivity profile is essential for creating probes that can both bind a specific metal ion or protein and report on that interaction, a capability not possible with simpler, monofunctional pyridine analogs.

Material Science: Synthesis of Covalent Organic Frameworks (COFs) and Polymers

As a bifunctional monomer, 6-(Aminomethyl)picolinaldehyde can undergo polycondensation reactions to form imine-linked COFs or polymers . The specific 2,6-disubstitution pattern on the pyridine ring leads to linear polymer chains, distinct from the cross-linked networks formed by 2,4- or 2,5-disubstituted analogs. The defined 98% purity [1] ensures the stoichiometric control necessary for achieving high molecular weight and structural uniformity in these advanced materials.

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